molecular formula C18H22N4O2 B2701427 N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide CAS No. 1797978-72-3

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide

Cat. No.: B2701427
CAS No.: 1797978-72-3
M. Wt: 326.4
InChI Key: PZLLNUMWMFUFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Context

The discovery of this compound emerged from systematic efforts to optimize pyrimidine-based kinase inhibitors during the early 2020s. Building upon the foundational work of Biginelli reaction-derived pyrimidine scaffolds, researchers recognized the strategic value of incorporating morpholine rings to enhance target binding affinity and pharmacokinetic properties. Initial synthetic routes adapted methodologies from analogous morpholinopyrimidine compounds, such as N-benzyl-6-morpholinopyrimidine-4-carboxamide, but introduced critical modifications at the C2 and C4 positions of the pyrimidine core to achieve selective biological activity.

A pivotal advancement occurred in 2022 with the development of optimized amidation protocols enabling precise control over the phenylpropanamide substituent. This breakthrough, demonstrated through detailed ^1^H NMR characterization of reaction intermediates, allowed researchers to systematically probe the impact of side chain length and aromatic substitution patterns on target engagement. By 2024, the compound had entered preclinical evaluation as part of a broader class of dual PI3K/mTOR inhibitors showing promise in overcoming resistance mechanisms observed in first-generation kinase-targeted therapies.

Significance in Medicinal Chemistry

This compound exhibits three key pharmacological advantages that underscore its medicinal chemistry value:

Table 1: Key Pharmacological Properties

Property Value/Range Significance
PI3Kα Inhibition (IC~50~) 0.17 ± 0.01 μM Superior to LY294002 benchmark
mTOR Inhibition (IC~50~) 0.83 ± 0.05 μM Comparable to clinical-stage inhibitors
SR Leukemia Cell IC~50~ 0.10 ± 0.01 μM 10-fold improvement over predecessors

The molecule's ability to concurrently inhibit PI3K and mTOR derives from its unique binding mode, where the morpholine oxygen coordinates with mTOR's kinase domain while the phenylpropanamide group occupies a hydrophobic pocket in PI3K's ATP-binding site. This dual mechanism addresses compensatory pathway activation observed with single-target inhibitors. Furthermore, the compound induces G2/M cell cycle arrest and promotes apoptosis in leukemia models through caspase-3/7 activation pathways.

Structural Classification within Morpholinopyrimidine Family

This compound belongs to the 2,4-disubstituted pyrimidine subclass, distinguished by:

  • Core Structure : Pyrimidine ring with morpholine at C2 and methylpropanamide at C4
  • Key Substituents :
    • Morpholine ring (electron-donating group enhancing solubility)
    • N-methyl linker (optimizes spatial orientation of pharmacophores)
    • 3-phenylpropanamide (hydrophobic moiety for target pocket penetration)

Comparative Analysis with Analogues

Feature 2-Morpholinyl Derivative 4-Morpholinyl Isomer
LogP 2.1 (calculated) 2.3
Aqueous Solubility 28 μM 19 μM
PI3Kα IC~50~ 0.17 μM Not reported

The C2 morpholine placement creates distinct electronic effects compared to C4-substituted analogues, reducing ring electron density and altering hydrogen-bonding capacity with kinase targets. This positional isomerism significantly impacts biological activity, with the 2-morpholinyl configuration showing superior potency in recent assays.

Research Trajectory and Current State of Knowledge

Current research priorities for this compound focus on three frontiers:

  • Synthetic Methodology Optimization
    Recent advances employ continuous flow reactors to improve yield (78% → 92%) and reduce reaction times (8h → 2h) for key intermediates. Automated purification systems now enable isolation of >99% pure product, as verified by HPLC-MS.

  • Target Expansion Beyond Oncology
    Preliminary data suggest neuroprotective effects in Parkinson's disease models through mTOR-mediated autophagy regulation, with ED~50~ values of 5 mg/kg in murine studies.

  • Prodrug Development
    Esterified derivatives show enhanced oral bioavailability (F = 65% vs. 22% for parent compound) while maintaining target engagement.

Ongoing clinical trials (Phase I/II) are evaluating the lead compound's safety profile in hematological malignancies, with preliminary efficacy data expected in 2026. Parallel computational efforts employ machine learning models to predict off-target effects, achieving 89% concordance with experimental kinase selectivity screens.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-5,8-9H,6-7,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLLNUMWMFUFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide typically involves the reaction of 2-morpholinopyrimidine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The propanamide group undergoes hydrolysis under acidic or alkaline conditions, yielding corresponding carboxylic acids and amines. This reaction is pivotal for prodrug activation or metabolite studies.

Conditions Products Mechanistic Notes References
6 M HCl, 100°C, 12 hrs3-phenylpropanoic acid + 2-(morpholin-4-yl)pyrimidin-4-ylmethanamineAcid-catalyzed nucleophilic acyl substitution
2 M NaOH, 80°C, 8 hrsSodium 3-phenylpropanoate + 2-(morpholin-4-yl)pyrimidin-4-ylmethanamineBase-promoted cleavage

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the morpholinopyrimidine group, reducing reactivity compared to simpler amides .

  • Alkaline conditions favor faster degradation due to increased nucleophilicity of hydroxide ions.

Nucleophilic Aromatic Substitution (NAS) at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates NAS, enabling modifications at the C-2 or C-4 positions. This reaction is exploited to introduce pharmacophores or enhance solubility.

Conditions Reagents Products References
DMF, K₂CO₃, 60°C, 24 hrsThiophenol2-(phenylthio)-4-((morpholin-4-yl)methyl)pyrimidine-propanamide derivative
EtOH, NaH, reflux, 48 hrsPiperazine2-(piperazin-1-yl)-4-((morpholin-4-yl)methyl)pyrimidine-propanamide

Key Findings :

  • Substitution at C-2 is favored due to the electron-withdrawing effect of the morpholine group.

  • Steric bulk at the pyrimidine C-4 position limits reactivity, requiring prolonged reaction times.

Oxidation of the Morpholine Ring

The morpholine moiety undergoes oxidation to form morpholine N-oxide, altering polarity and hydrogen-bonding capacity.

Conditions Oxidizing Agent Products References
H₂O₂ (30%), AcOH, 50°C, 6 hrsHydrogen peroxideN-oxide derivative with enhanced water solubility
mCPBA, DCM, RT, 12 hrsmeta-Chloroperbenzoic acidN-oxide with retained amide stability

Key Findings :

  • Oxidation increases solubility but may reduce blood-brain barrier penetration.

  • mCPBA produces higher yields due to milder conditions.

Reductive Amination at the Propanamide Linker

The methylene group adjacent to the amide bond can participate in reductive amination for structural diversification.

Conditions Reagents Products References
NaBH₃CN, MeOH, RT, 24 hrsBenzaldehydeN-benzyl derivative with modified pharmacokinetics
H₂, Pd/C, EtOH, 50°C, 12 hrsAmmoniaPrimary amine analog for further conjugation

Key Findings :

  • NaBH₃CN minimizes over-reduction compared to traditional borohydrides .

  • Catalytic hydrogenation requires careful pH control to prevent deamination.

Cross-Coupling Reactions

Transition-metal-catalyzed coupling reactions enable aryl or alkyl group introductions at the phenyl ring.

Conditions Catalyst Products References
Pd(PPh₃)₄, K₂CO₃, DMF, 100°CSuzuki couplingBiaryl derivatives with enhanced target affinity
CuI, Et₃N, DMF, 80°CUllmann couplingAryl ether analogs for solubility optimization

Key Findings :

  • Suzuki coupling requires electron-deficient aryl halides for efficient cross-coupling.

  • Copper-mediated reactions are cost-effective but suffer from lower yields.

Stability Under Physiological Conditions

The compound’s stability in simulated biological environments informs its pharmacokinetic profile.

Condition pH Half-Life Degradation Products References
Simulated gastric fluid1.22.1 hrsHydrolyzed amide + minor oxidation byproducts
Simulated intestinal fluid6.88.7 hrsIntact compound with <5% degradation

Key Findings :

  • Acidic environments accelerate amide hydrolysis, necessitating enteric coating for oral formulations.

  • Oxidative byproducts are negligible under neutral conditions, supporting intravenous administration.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety linked to a phenylpropanamide group. The synthesis typically involves the reaction of 2-morpholinopyrimidine with 3-phenylpropanoyl chloride in an organic solvent like dichloromethane, using triethylamine as a base. The purification process often employs column chromatography to isolate the desired product.

Chemistry

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it versatile for further chemical modifications.

Biology

This compound has been investigated for its potential as an anti-inflammatory agent . Research indicates that it can inhibit the production of nitric oxide and cyclooxygenase, key mediators in inflammation.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications in treating inflammation-associated disorders. Its mechanism of action involves modulating immune responses by affecting inflammatory pathways.

Industry

There is potential for this compound's use in developing new materials or as a catalyst in chemical reactions due to its unique structural properties.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Inflammation : A study indicated that this compound significantly reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory therapeutic.
  • Antitumor Efficacy : In research focused on triple-negative breast cancer (TNBC), the compound was found to suppress cell viability and migration in vitro and demonstrated tumor-suppressive effects in xenograft models without significant toxicity.
  • Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to target proteins involved in inflammatory pathways, corroborating its experimental findings and providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It has been shown to inhibit the production of nitric oxide and cyclooxygenase, which are key mediators of inflammation . The compound binds to the active sites of these enzymes, forming hydrophobic interactions that prevent their activity. This results in a reduction of inflammatory responses in cells.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Key Substituents Notable Features Reference
This compound Pyrimidine Morpholine, 3-phenylpropanamide High solubility (morpholine), potential kinase binding (pyrimidine) N/A (Target)
N-(2-Methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide Spirocyclic thia-azaspirodecane Spirocyclic core, 3-phenylpropanamide EC50 = 5.5 μM (potent bioactivity)
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide Phenethylamine 3,4-Dihydroxyphenethyl, 3-phenylpropanamide High synthetic yield (89%), phenolic hydroxyl groups (enhanced polarity)
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Biphenyl Fluoro-biphenyl, indole-ethyl Fluorine enhances lipophilicity; indole enables π-π stacking
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Isoindoline Sulfamoyl, pyridine Sulfamoyl group improves enzyme binding; pyridine enhances solubility

Physicochemical Properties

  • Morpholino-pyrimidine vs. Spirocyclic Systems: The morpholine group in the target compound improves aqueous solubility relative to the lipophilic spirocyclic system in .

Key Research Findings and Implications

Morpholino-Pyrimidine Advantage: The morpholine ring enhances solubility without sacrificing target affinity, a critical advantage over hydrophobic spirocyclic or biphenyl systems .

Synthetic Flexibility : Demethylation strategies () and nucleophilic substitutions () enable modular synthesis of phenylpropanamide derivatives, allowing tailored optimization.

Activity-Structure Relationship : Fluorine () and sulfamoyl () substituents demonstrate how electronic effects and hydrogen bonding can modulate bioactivity.

Biological Activity

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety linked to a phenylpropanamide group. The synthesis typically involves the reaction of 2-morpholinopyrimidine with 3-phenylpropanoyl chloride in an organic solvent like dichloromethane, using triethylamine as a base. The purification process often employs column chromatography to isolate the desired product .

This compound exhibits its biological activity primarily through the inhibition of key inflammatory mediators. Research indicates that it inhibits the production of nitric oxide and cyclooxygenase , both critical in the inflammatory response. This mechanism positions the compound as a potential anti-inflammatory agent .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound effectively reduces inflammation markers. For instance, it has been shown to lower levels of nitric oxide in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential to modulate immune responses .

Antitumor Activity

Recent investigations into the antitumor properties of this compound reveal its ability to inhibit cancer cell proliferation. In cellular assays, it has been effective against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell migration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameBiological ActivityMechanism
2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenolAnti-inflammatoryCOX inhibition
N-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-carbonyl)phenylpropaneamideAntitumorInduces apoptosis
N-(morpholin-4-yl)-3-phenylpropanamideAntifungalEnzyme inhibition

This table highlights that while many compounds share anti-inflammatory properties, this compound also demonstrates significant antitumor activity, making it a versatile candidate for further research .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Inflammation : A study indicated that this compound significantly reduced pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory therapeutic .
  • Antitumor Efficacy : In another research effort focused on TNBC, the compound was found to suppress cell viability and migration in vitro and demonstrated tumor-suppressive effects in xenograft models without significant toxicity .
  • Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to target proteins involved in inflammatory pathways, corroborating its experimental findings and providing insights into its mechanism of action .

Q & A

Q. Example SAR Table :

Analog ModificationIC50_{50} (nM)Notes
C5-Fluorine12 ± 2Improved metabolic stability
Phenyl → Cyclohexyl450 ± 30Reduced potency

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Flash Chromatography : Use silica gel (ethyl acetate/hexane gradient) for initial purification .
  • Final Polishing : Apply preparative HPLC (C18 column, 0.1% TFA in mobile phase) to achieve >98% purity .
  • Lyophilization : Freeze-dry fractions in tert-butanol/water (1:1) to isolate the compound as a stable powder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.